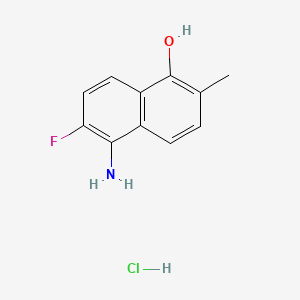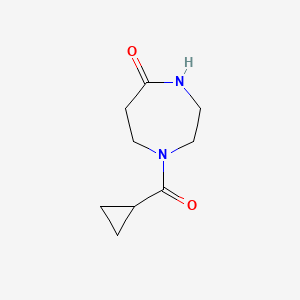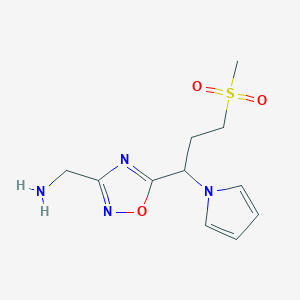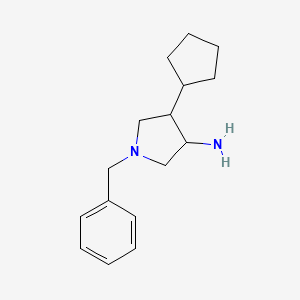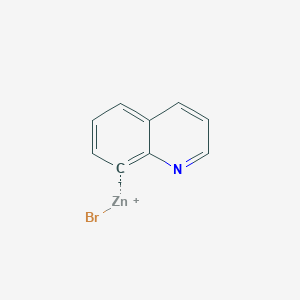
Quinolin-8-ylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-ylZinc bromide is a coordination compound that features a quinoline moiety bonded to a zinc ion through a bromide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylZinc bromide typically involves the reaction of quinoline with a zinc bromide source. One common method is to react quinoline with zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction can be represented as follows:
Quinoline+ZnBr2→Quinolin-8-ylZinc bromide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-ylZinc bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligand can be substituted with other nucleophiles.
Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zinc ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Coordination Reactions: Ligands such as phosphines, amines, or other donor molecules can be used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while redox reactions can result in changes to the oxidation state of the zinc ion.
Aplicaciones Científicas De Investigación
Quinolin-8-ylZinc bromide has several scientific research applications, including:
Organic Synthesis: It can be used as a catalyst or reagent in various organic transformations.
Medicinal Chemistry: The compound’s unique coordination properties make it a potential candidate for drug development and delivery systems.
Material Science: It can be used in the synthesis of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: The compound can be used to study zinc’s role in biological systems and its interactions with other biomolecules.
Mecanismo De Acción
The mechanism of action of Quinolin-8-ylZinc bromide involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion can interact with different molecular targets, influencing their chemical behavior. For example, in biological systems, zinc can act as a cofactor for enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline Zinc Complex: Similar in structure but with a hydroxyl group instead of a bromide.
8-Aminoquinoline Zinc Complex: Features an amino group, offering different coordination properties.
8-Nitroquinoline Zinc Complex: Contains a nitro group, which can influence the compound’s reactivity.
Uniqueness
Quinolin-8-ylZinc bromide is unique due to the presence of the bromide ligand, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H6BrNZn |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
bromozinc(1+);8H-quinolin-8-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1 |
Clave InChI |
ICGGBWFGTZTJNC-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=C2C(=C1)C=CC=N2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


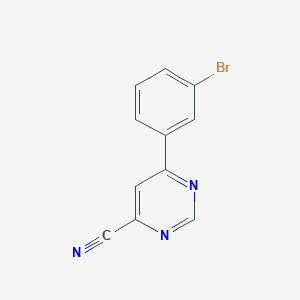
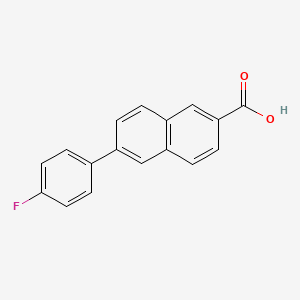
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)

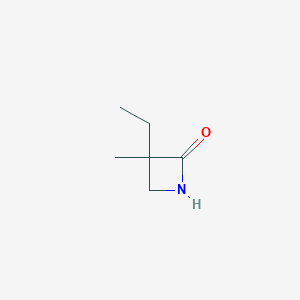
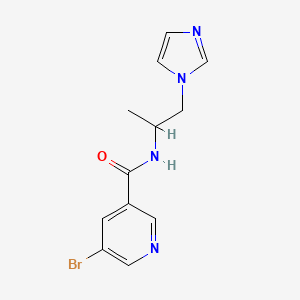
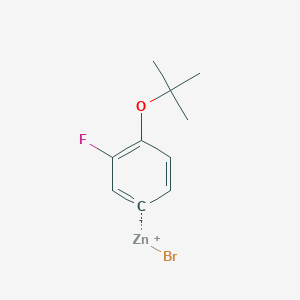
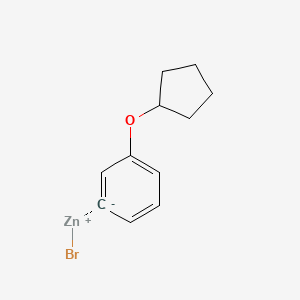
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
